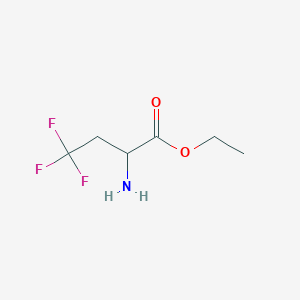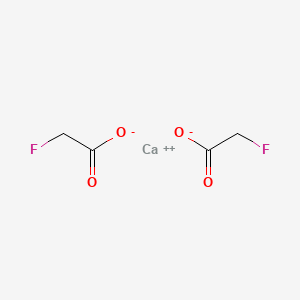
2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid
説明
2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid is an organic compound that belongs to the class of phenoxyacetic acids. This compound is characterized by the presence of a chloro and methyl group on the phenoxy ring, along with a phenylacetic acid moiety. It is known for its applications in various fields, including agriculture and pharmaceuticals, due to its unique chemical properties.
作用機序
Target of Action
The primary target of 2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid, also known as MCPA, is the plant hormone auxin . Auxins play a crucial role in plant growth and development, regulating processes such as cell elongation, division, and differentiation .
Mode of Action
MCPA acts by mimicking the natural auxin indoleacetic acid (IAA) . When MCPA interacts with its target, it induces rapid, uncontrolled growth in broad-leaf plants . This overstimulation of growth eventually leads to the death of the plant, a process often referred to as "growing to death" .
Biochemical Pathways
MCPA affects the biochemical pathways associated with auxin signaling and metabolism . It interferes with the normal functioning of these pathways, leading to uncontrolled growth and eventual plant death . The exact downstream effects of MCPA on these pathways are complex and can vary depending on the specific plant species and environmental conditions .
Pharmacokinetics
It is known that mcpa is highly mobile in soils and can potentially contaminate groundwater . It is also persistent in the environment, which raises concerns about its bioavailability and potential ecological impact .
Result of Action
The molecular and cellular effects of MCPA’s action primarily involve disruption of normal plant growth and development . By mimicking auxin, MCPA causes an overstimulation of growth processes, leading to abnormalities such as tissue swelling, leaf curling, and stem elongation . These effects eventually result in the death of the plant .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of MCPA. For instance, the presence of earthworms in soil has been found to enhance the microbial degradation of MCPA . Additionally, MCPA’s effectiveness as a herbicide can be influenced by factors such as soil type, temperature, moisture levels, and the presence of other chemicals .
生化学分析
Biochemical Properties
It is known that this compound can serve as a growth substrate for certain bacterial species . The compound is degraded predominantly by microorganisms to 4-chloro-2-methylphenol, followed by ring hydroxylation at the 6-position and ring opening .
Cellular Effects
It has been observed that the compound can affect the bacterial community structure in soil, the rhizosphere, and plant endosphere .
Molecular Mechanism
It is known that the compound acts as an auxin, which are growth hormones that naturally exist in plants .
Temporal Effects in Laboratory Settings
It is known that the compound is stable to heat, and to hydroxylation, reduction, and atmospheric oxidation .
Metabolic Pathways
It is known that the compound is metabolized predominantly by microorganisms to 4-chloro-2-methylphenol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid typically involves the reaction of 4-chloro-2-methylphenol with phenylacetic acid under specific conditions. The process generally includes:
Etherification: The reaction of 4-chloro-2-methylphenol with chloroacetic acid in the presence of a base to form 4-chloro-2-methylphenoxyacetic acid.
Substitution Reaction: The phenoxyacetic acid derivative is then reacted with phenylacetic acid under acidic or basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Reactions: Utilizing catalysts to enhance the reaction rate and selectivity.
Purification Steps: Employing techniques such as recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Sodium hydroxide, potassium tert-butoxide.
Major Products:
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Phenoxy derivatives with various functional groups.
科学的研究の応用
2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role as a synthetic auxin in plant growth regulation.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the formulation of herbicides and pesticides due to its ability to selectively target broad-leaf weeds.
類似化合物との比較
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A widely used herbicide with similar auxin-like activity.
2,4-Dichlorophenoxyacetic acid (2,4-D): Another phenoxy herbicide with similar applications in agriculture.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its herbicidal properties but less commonly used due to environmental concerns.
Uniqueness: 2-(4-Chloro-2-methylphenoxy)-2-phenylacetic acid is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. Its combination of chloro, methyl, and phenylacetic acid groups makes it a versatile compound with applications across various fields.
特性
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-2-phenylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO3/c1-10-9-12(16)7-8-13(10)19-14(15(17)18)11-5-3-2-4-6-11/h2-9,14H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNXFAEHDDVUDKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247618 | |
| Record name | α-(4-Chloro-2-methylphenoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63891-99-6 | |
| Record name | α-(4-Chloro-2-methylphenoxy)benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63891-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(4-Chloro-2-methylphenoxy)benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenamine, 4-chloro-N-[(2,4-dichlorophenyl)methylene]-](/img/structure/B3371137.png)
![Benzenamine, N-[(4-chlorophenyl)methylene]-2-methoxy-](/img/structure/B3371142.png)










